Hdac-IN-1

Vue d'ensemble

Description

“Hdac-IN-1” is a compound related to Histone Deacetylases (HDACs). HDACs are evolutionary conserved enzymes which operate by removing acetyl groups from histones and other protein regulatory factors . They play an important role in the regulation of gene expression, which is indispensable in plant growth, development, and responses to environmental stresses .

Chemical Reactions Analysis

Histone deacetylases (HDACs) play an important role in the regulation of gene expression, which is indispensable in plant growth, development, and responses to environmental stresses . They are critically involved in physiological processes such as development .Applications De Recherche Scientifique

Régulation de l'érythropoïèse

Hdac-IN-1 joue un rôle important dans la régulation de l'érythropoïèse. Il a été démontré que HDAC1 interagit avec des facteurs de transcription essentiels à l'érythropoïèse, et son inhibition favorise la différenciation érythroïde. La réduction de l'activité HDAC entraîne l'activation d'activateurs de la transcription tels que GATA-1, TAL1 et KLF1, tout en réprimant les répresseurs de la transcription comme PU.1 .

Thérapie anticancéreuse

Les inhibiteurs de HDAC, y compris this compound, sont étudiés pour leur potentiel en tant qu'agents anticancéreux. Ils agissent en éliminant les groupes acétyle des histones et d'autres facteurs de régulation des protéines, affectant le remodelage de la chromatine et les profils d'expression des gènes. Cette action peut conduire à la suppression de la croissance et de la survie des cellules malignes .

Maladies neurodégénératives

L'inhibition sélective de HDAC6, qui peut être obtenue à l'aide de this compound, s'est avérée prometteuse dans le traitement des maladies neurodégénératives telles que la maladie d'Alzheimer, la maladie de Huntington et la maladie de Parkinson. L'efficacité de l'inhibition de HDAC6 dans ces conditions a été largement démontrée .

Modulation de la réponse immunitaire

This compound a été impliqué dans la régulation de la réponse immunitaire. Les HDAC jouent un rôle important dans le silence des gènes, ce qui peut faciliter la croissance des cellules malignes en régulant à la baisse la réponse immunitaire. Par conséquent, les inhibiteurs de HDAC peuvent potentiellement être utilisés pour moduler le système immunitaire .

Régulation du cycle cellulaire

Le traitement par des inhibiteurs de HDAC, y compris this compound, peut bloquer la progression du cycle cellulaire de la phase G1 à la phase S. Ceci est réalisé en régissant l'expression de la cycline E, qui est cruciale pour la transition du cycle cellulaire .

Réactivation de l'hémoglobine

Cliniquement, this compound s'est avéré capable de réactiver la globine fœtale dans les cellules érythroïdes adultes. Cette application a des implications importantes pour le traitement des hémoglobinopathies, où la réactivation de la globine fœtale peut avoir des effets thérapeutiques .

Modulation épigénétique

Les HDAC, ciblées par this compound, sont impliquées dans l'acétylation réversible des histones et des protéines non histones, jouant un rôle crucial dans la régulation transcriptionnelle. Cette modulation épigénétique est essentielle à divers processus physiologiques et peut être exploitée dans différents contextes thérapeutiques .

Processus de développement

Les HDAC sont impliquées de manière critique dans les processus de développement. En influençant l'état d'acétylation des histones, this compound peut affecter les schémas d'expression des gènes pendant le développement, ce qui en fait un outil précieux pour la recherche en biologie du développement .

Mécanisme D'action

Target of Action

Hdac-IN-1 is a potent inhibitor of histone deacetylases (HDACs), a family of enzymes that remove acetyl groups from histones and other proteins . HDACs play a crucial role in the regulation of gene expression, which is indispensable in cellular processes such as development, tissue homeostasis, and responses to environmental stresses .

Mode of Action

This compound interacts with HDACs, inhibiting their deacetylase activity . This inhibition leads to an increase in the acetylation of histones and other proteins, disrupting the normal balance of acetylation and deacetylation in the cell . The increased acetylation can lead to changes in chromatin structure, affecting the accessibility of transcription factors to DNA and influencing gene expression .

Biochemical Pathways

The inhibition of HDACs by this compound affects several biochemical pathways. It can lead to alterations in gene expression, affecting processes such as cell cycle regulation, autophagy, and the regulation of transcription factors . For example, HDAC inhibition can suppress NF-κB signaling and HSP90, upregulate cell cycle regulators (p21, p53), and downregulate antiapoptotic proteins including Bcl-2 .

Pharmacokinetics

They can be metabolized through multiple pathways, including reduction, hydrolysis, and glucuronidation . The bioavailability of HDAC inhibitors can be influenced by factors such as absorption, distribution, metabolism, and excretion .

Result of Action

The inhibition of HDACs by this compound can have several molecular and cellular effects. It can lead to changes in gene expression, affecting cellular processes such as cell proliferation, differentiation, and apoptosis . In the context of cancer, HDAC inhibitors have been shown to induce tumor cell apoptosis, growth arrest, senescence, and differentiation .

Action Environment

The action of this compound, like other HDAC inhibitors, can be influenced by various environmental factors. For example, the efficacy of HDAC inhibitors can be affected by the cellular microenvironment, including factors such as nutrient and oxygen availability . Additionally, genetic factors, such as the presence of specific mutations or polymorphisms, can also influence the action of HDAC inhibitors .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

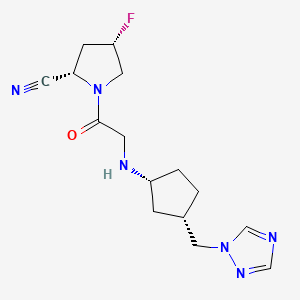

Hdac-IN-1 interacts with various enzymes and proteins, primarily HDACs . It selectively inhibits HDAC1 and HDAC3, which are part of the class I HDACs . The interaction between this compound and these HDACs is characterized by the binding of this compound to the catalytic site of the enzymes, leading to the inhibition of their deacetylase activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to decrease the expression of estrogen receptor alpha (ER-α) and increase p53 protein expression in estrogen receptor positive breast cancer cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through the inhibition of HDACs . By binding to the catalytic site of HDACs, this compound prevents these enzymes from removing acetyl groups from histones . This results in an open chromatin structure, promoting gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to differentially inhibit the growth of certain cancer cells . For example, it has been shown to inhibit the growth of estrogen receptor positive breast cancer cells more effectively than triple negative breast cancer cells .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, in a study involving a feline model of diastolic dysfunction, this compound was found to reduce left ventricular hypertrophy and left atrium size significantly at a dosage of 300 mg/kg .

Metabolic Pathways

This compound is involved in the regulation of various metabolic pathways. It interacts with enzymes such as HDAC1 and HDAC3, influencing the acetylation state of lysine side chains in histone tails . This can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that it can penetrate the cell membrane to interact with intracellular HDACs .

Subcellular Localization

This compound primarily localizes in the nucleus of cells, where it interacts with HDACs to influence gene expression . Some studies have also reported its presence in the cytoplasm .

Propriétés

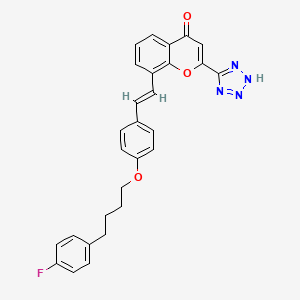

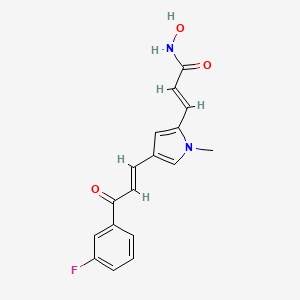

IUPAC Name |

3-[4-[3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDAPCMJAOQZSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852475-26-4 | |

| Record name | 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

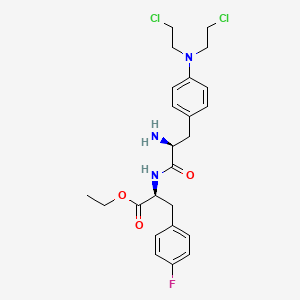

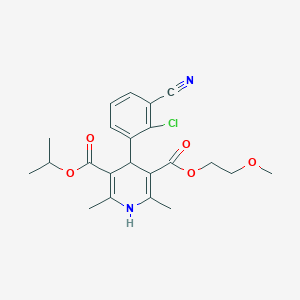

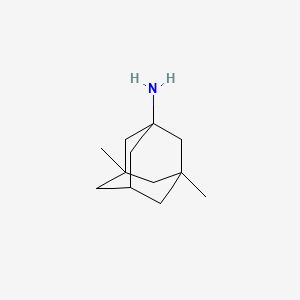

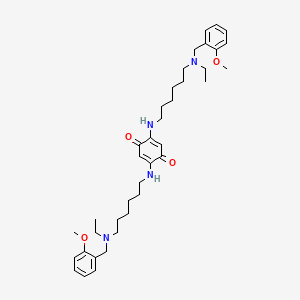

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.